molecular formula C8H16ClNO3 B8095938 Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Cat. No.: B8095938
M. Wt: 209.67 g/mol
InChI Key: BNOJOTSEJBLTEP-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a chiral pyrrolidine-based ester hydrochloride salt. The compound features a pyrrolidine ring substituted with an ethoxyacetate group at the 3S position, stabilized as a hydrochloride salt to enhance solubility and stability. It is primarily utilized in peptide synthesis and pharmaceutical research as a building block for complex molecules, owing to its functionalized pyrrolidine scaffold . The stereochemistry at the 3S position is critical for its interactions in chiral environments, particularly in drug design and asymmetric catalysis.

Properties

IUPAC Name

ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJOTSEJBLTEP-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for contributing to various biological activities. The molecular formula is C8H14ClN1O3C_8H_{14}ClN_1O_3, and its structure can be represented as follows:

Ethyl 2 3S 3 pyrrolidinyloxy acetate HCl\text{Ethyl 2 3S 3 pyrrolidinyloxy acetate HCl}

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial efficacy of ethyl acetate fractions from plant extracts, suggesting that similar derivatives may possess comparable activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 mg/mL
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetateEscherichia coli0.25 mg/mL

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. A predictive analysis using PASS software indicated a high probability of anti-inflammatory activity for ethyl derivatives .

Table 2: Predicted Anti-inflammatory Activity

Activity TypeProbability of Activity (Pa)Probability of Inactivity (Pi)
Anti-inflammatory0.7490.010
Antioxidant0.6990.004

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
  • Receptor Modulation : The compound may interact with receptors involved in pain and inflammation, potentially modulating their activity.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various ethyl derivatives against mycobacterial infections, this compound was tested alongside standard antibiotics. The results showed promising activity against resistant strains, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in animal models demonstrated a significant reduction in edema when treated with compounds similar to this compound. The study concluded that these compounds could serve as effective anti-inflammatory agents in clinical settings .

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Hyperphosphatemia and Related Conditions

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl has been investigated for its role as a sodium-dependent phosphate transporter (NaPi-IIb) inhibitor. This mechanism is crucial in managing hyperphosphatemia, secondary hyperparathyroidism, and chronic kidney disease (CKD). The compound has shown promise in reducing phosphorus absorption in the gastrointestinal tract and enhancing renal excretion of phosphate . The development of pharmaceutical compositions containing this compound aims to provide therapeutic benefits for patients suffering from these conditions.

2. Drug Delivery Systems

Due to its ester structure, this compound can be utilized in drug delivery systems. Its ability to form stable esters with various pharmacologically active compounds enhances the solubility and bioavailability of drugs . This characteristic is particularly beneficial in formulating medications that require improved absorption profiles.

Organic Synthesis Applications

1. Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows for the synthesis of more complex molecules through various chemical reactions, including esterification and nucleophilic substitution. Researchers utilize this compound to create derivatives that may possess enhanced biological activity or novel properties.

2. Synthesis of Pyrrolidine Derivatives

This compound is also employed in synthesizing pyrrolidine derivatives, which are valuable in medicinal chemistry. These derivatives often exhibit diverse pharmacological activities, making them suitable candidates for drug development .

Biological Research Applications

1. Study of Lipid Metabolism

In biological studies, this compound can be used as a model for investigating lipid metabolism. Its structural similarity to fatty acid esters allows researchers to explore metabolic pathways and enzyme interactions related to lipid processing within biological systems.

2. Enzyme Activity Studies

The compound's interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity. For instance, its role in ester hydrolysis can be studied to understand the kinetics and dynamics involved in enzymatic reactions involving esters .

Case Study 1: Inhibition of Phosphate Transporters

A study highlighted the efficacy of this compound as a NaPi-IIb inhibitor, demonstrating significant reductions in serum phosphate levels in animal models of CKD. The findings suggest that this compound could serve as a novel therapeutic agent for managing hyperphosphatemia .

Case Study 2: Drug Formulation Development

Research on drug formulation utilizing this compound showed improved stability and bioavailability of co-administered drugs when used as an esterifying agent. This study emphasizes the compound's potential in enhancing drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl are listed below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Features Similarity Score Applications/Notes
This compound - Pyrrolidine ring, ethoxyacetate ester, 3S configuration, HCl salt - Peptide synthesis intermediates, chiral building blocks
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride 726139-60-2 Pyrrolidine ring, acetate ester, HCl salt (non-stereospecific) 0.76 Intermediate in medicinal chemistry; less stereochemical specificity
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride 439918-59-9 Pyrrolidine ring, carboxylic acid (R-configuration), HCl salt 0.86 Potential for ionizable carboxyl group; used in pH-sensitive formulations
Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl 937057-79-9 Piperidine ring, amino/ketone groups, ester, HCl salt N/A Modified ring size (6-membered); applications in kinase inhibitor synthesis
3-Pyrrolidineacetic acid 89203-64-5 Pyrrolidine ring, carboxylic acid (no ester), free base N/A Lower solubility compared to ester derivatives; used in metal chelation

Structural Differences

  • Pyrrolidine vs. Piperidine Scaffolds: this compound contains a 5-membered pyrrolidine ring, whereas Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl features a 6-membered piperidine ring with additional amino and ketone functionalities. The larger ring size in the latter alters conformational flexibility and binding affinity in biological systems .
  • Ester vs. Carboxylic Acid : Unlike 3-Pyrrolidineacetic acid (carboxylic acid), the ethoxyacetate ester group in the target compound reduces polarity, enhancing membrane permeability in drug candidates .

Stereochemical Considerations

The 3S configuration in this compound contrasts with racemic analogs like Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2), which lacks stereochemical definition. Enantiomeric purity is crucial for receptor-specific interactions, as seen in the distinct biological activities of (R)- and (S)-enantiomers of pyrrolidine derivatives .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases like 3-Pyrrolidineacetic acid.
  • Stability : Ester derivatives (e.g., this compound) are more hydrolytically stable under acidic conditions than carboxylic acids but may degrade in basic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.